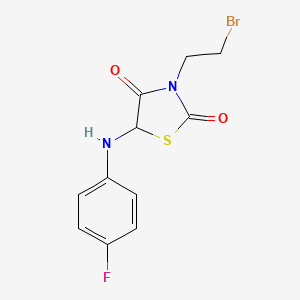

3-(2-溴乙基)-5-((4-氟苯基)氨基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

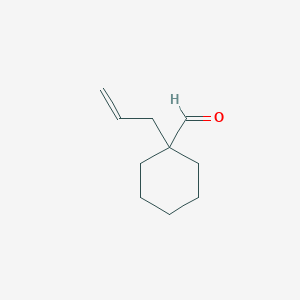

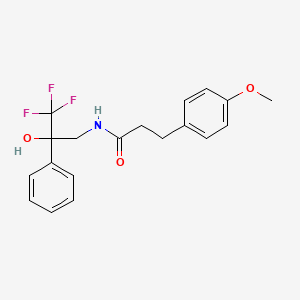

The compound 3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen heteroatoms. This particular derivative is characterized by the presence of a 2-bromoethyl group and a 4-fluorophenylamino moiety attached to the thiazolidine ring. Thiazolidine derivatives have been studied for various biological activities, including antidiabetic, antimicrobial, and as inhibitors of certain signaling pathways in cancer cells .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of α-amino acids with aldehydes or ketones, followed by cyclization. For instance, 2-aryl-4-(ethoxycarbonyl)thiazolidines have been prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Although the specific synthesis of 3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione is not detailed in the provided papers, similar methodologies could potentially be applied, with appropriate modifications to introduce the bromoethyl and fluorophenylamino groups.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is crucial for their biological activity. The presence of substituents on the thiazolidine ring can significantly influence the compound's interaction with biological targets. For example, the derivative mentioned in paper possesses an aminoethyl and phenyl-propylidene group, which contributes to its ability to inhibit the Raf/MEK/ERK and PI3K/Akt signaling pathways. The bromoethyl and fluorophenylamino groups in the compound of interest are likely to affect its binding affinity and specificity towards its biological targets.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions due to the reactive sites present on the ring and substituents. For example, the dehydrogenation of thiazolidines can yield corresponding thiazoles . The presence of a bromoethyl group in the compound of interest suggests potential for further reactions, such as nucleophilic substitution, which could be utilized in the synthesis of more complex molecules or in the modification of the compound to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine and fluorine, can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The acidic nature of the thiazolidine-2,4-dione ring, as mentioned in paper , is essential for the hypoglycemic and hypolipidemic activities of some derivatives. The specific physical and chemical properties of 3-(2-Bromoethyl)-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione would need to be determined experimentally to fully understand its potential as a pharmaceutical agent.

科学研究应用

合成中的催化应用

一项研究讨论了使用布朗斯特定离子液体作为绿色、高效且可重复使用的催化剂合成氟代螺[吲哚-噻嗪酮/噻唑烷酮]。这种利用微波诱导技术的方法在合成具有潜在抗组胺特性的化合物方面显示出前景 (Arya 等,2012)。

抗菌和抗癌活性

另一个研究领域探索了合成噻唑烷-2,4-二酮衍生物以进行抗菌评估。这些化合物已通过环化反应合成,并显示出抗菌和抗真菌活性 (Jat 等,2006)。此外,某些衍生物已证明对与癌症治疗相关的信号通路具有双重抑制作用,突出了它们作为抗癌剂的潜力 (Li 等,2010)。

衍生物的生物活性

已经研究了噻唑烷-2,4-二酮的结构多样的 5-氨基亚甲基衍生物的组装,重点是它们的抗菌和抗真菌活性。这项研究强调了噻唑烷-2,4-二酮支架在生成具有显着生物活性的化合物方面的多功能性 (Mohanty 等,2015)。

合成为抗癌活性评估衍生物

创新的合成技术已导致开发出具有显着抗癌活性的噻唑烷-2,4-二酮衍生物。这些研究有助于理解这些化合物的构效关系 (SAR) 及其潜在治疗应用 (Kumar & Sharma, 2022)。

选择性细胞毒性和遗传毒性活性

研究还集中在亚苄基-2,4-噻唑烷二酮衍生物对特定癌细胞系的选择性细胞毒性和遗传毒性活性。这种特异性对于开发靶向癌症疗法至关重要,同时对健康细胞的影响最小 (Rodrigues 等,2018)。

属性

IUPAC Name |

3-(2-bromoethyl)-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFN2O2S/c12-5-6-15-10(16)9(18-11(15)17)14-8-3-1-7(13)2-4-8/h1-4,9,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXLZDVFDLNMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2C(=O)N(C(=O)S2)CCBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)

![11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3016690.png)